2-(1-ethyl-1H-indol-3-yl)acetic acid

Description

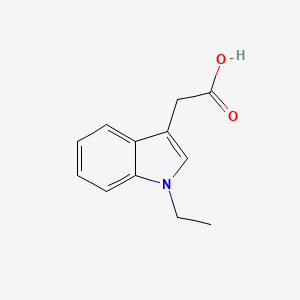

Structure

3D Structure

Properties

IUPAC Name |

2-(1-ethylindol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-13-8-9(7-12(14)15)10-5-3-4-6-11(10)13/h3-6,8H,2,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHHYGWGXAVANC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424663 | |

| Record name | 2-(1-ethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58690-18-9 | |

| Record name | 2-(1-ethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental for assessing the purity of synthesized 2-(1-ethyl-1H-indol-3-yl)acetic acid, separating it from any starting materials, by-products, or impurities.

Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative tool for monitoring reaction progress and checking the purity of fractions during purification. blogspot.comnih.gov For indole (B1671886) derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The separation is achieved using a solvent system, or mobile phase, which can be optimized to achieve clear separation between the target compound and impurities. researchgate.net A typical mobile phase for indole derivatives might consist of a mixture of solvents like petroleum ether and ethyl acetate (B1210297) or butyl acetate, acetic acid, and water. blogspot.comrsc.org After development, the spots can be visualized under UV light, as indole rings are typically UV-active.

High-Performance Liquid Chromatography (HPLC) provides a more sensitive and quantitative assessment of purity. researchgate.net Reversed-phase HPLC is the most common method for analyzing indole-3-acetic acid and its derivatives. nih.govnih.gov In this technique, a nonpolar stationary phase (such as a C18 or C8 column) is used with a polar mobile phase. researchgate.netnih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of acetic or formic acid to control pH) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govmdpi.comsielc.com Detection is frequently accomplished using a UV detector, set to a wavelength where the indole chromophore absorbs strongly (around 280 nm), or a fluorescence detector for enhanced sensitivity and selectivity. researchgate.netnih.gov

| Technique | Stationary Phase | Typical Mobile Phase Composition | Detection Method |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Petroleum Ether / Ethyl Acetate Mixtures | UV Light |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C8 or C18 | Acetonitrile / Water with Acetic or Formic Acid | UV or Fluorescence |

Spectroscopic Elucidation of Molecular Structure (e.g., Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR), Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the atomic and molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H-NMR spectroscopy provides information about the number and environment of hydrogen atoms (protons). For this compound, the spectrum would show characteristic signals for the aromatic protons on the indole ring, a singlet for the proton at the C2 position, and distinct signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group). rsc.org The methylene (B1212753) protons of the acetic acid side chain would appear as a singlet, and the acidic proton of the carboxyl group would typically be a broad singlet.

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would display unique signals for each carbon atom in the compound, including the carbons of the indole ring, the ethyl group, the methylene carbon of the acetate group, and the carbonyl carbon of the carboxylic acid. rsc.org

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| ¹H-NMR | Indole Aromatic Protons | ~7.0-7.8 (m) |

| Indole C2-H | ~7.1 (s) | |

| N-CH₂ (ethyl) | ~4.2 (q) | |

| CH₃ (ethyl) | ~1.5 (t) | |

| CH₂ (acetic acid) | ~3.7 (s) | |

| COOH | Broad singlet | |

| ¹³C-NMR | Indole Aromatic Carbons | ~110-137 |

| N-CH₂ (ethyl) | ~42 | |

| CH₃ (ethyl) | ~15 | |

| CH₂ (acetic acid) | ~31 | |

| C=O (carboxylic acid) | ~173 |

Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ corresponds to the O-H stretching of the carboxylic acid group. researchgate.net The C=O (carbonyl) stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. researchgate.netnist.gov Additional peaks corresponding to C-H stretching of the aromatic and aliphatic parts, as well as C=C stretching of the indole ring, would also be present. impactfactor.org

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~2500-3300 | Carboxylic Acid (O-H) | Stretching (Broad) |

| ~1700 | Carboxylic Acid (C=O) | Stretching (Strong) |

| ~1450-1600 | Aromatic Ring (C=C) | Stretching |

| ~1210-1320 | Carboxylic Acid (C-O) | Stretching |

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (molecular formula C₁₂H₁₃NO₂), the molecular weight is 203.24 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 204. researchgate.net A characteristic fragmentation pattern, similar to that of indole-3-acetic acid, would involve the loss of the carboxymethyl group (-CH₂COOH), leading to a significant fragment ion corresponding to the 1-ethyl-3-methylidene-1H-indolium cation. massbank.eu

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Expected [M+H]⁺ (m/z) | ~204 |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₂H₁₃NO₂). A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its empirical formula. amazonaws.com

| Element | Calculated Mass Percentage (%) |

|---|---|

| Carbon (C) | 70.92% |

| Hydrogen (H) | 6.45% |

| Nitrogen (N) | 6.89% |

| Oxygen (O) | 15.74% |

Biological Activities and Preclinical Pharmacological Investigations of 2 1 Ethyl 1h Indol 3 Yl Acetic Acid Derivatives

In Vitro Pharmacological Studies

Receptor Binding and Activation Studies

The indole (B1671886) scaffold is a common feature in ligands targeting dopamine (B1211576) receptors, which are implicated in various neurological and psychiatric conditions. Studies have explored the affinity of indole derivatives for D2 and D3 receptor subtypes. While research on 2-(1-ethyl-1H-indol-3-yl)acetic acid itself is limited in this area, studies on structurally related indolyl carboxylic acid amides provide valuable insights. These derivatives, where the carboxylic acid is converted to an amide, have been shown to bind with high affinity to D3 receptors, often with significant selectivity over the D2 subtype. nih.gov

The binding affinity is measured by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 2: Dopamine Receptor Binding Affinity of Indolyl Carboxylic Amide Derivatives

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs. D2 Selectivity (Ki D2/Ki D3) |

|---|---|---|---|

| Compound 14a | 15.6 | 0.18 | 87 |

| Compound 14b | 24.1 | 0.4 | 60 |

| Compound 17d | 2.0 | 0.4 | 5 |

| Compound 17e | 2.9 | 0.4 | 7.3 |

Data sourced from a study on substituted 1H-indolyl carboxylic acid amides containing an N-(2-methoxyphenyl)piperazine moiety. nih.gov

These findings demonstrate that modifications of the indolyl acetic acid core can yield compounds with potent and selective affinity for the D3 dopamine receptor. nih.gov The high selectivity for D3 over D2 is a desirable characteristic in the development of novel therapeutics, as D3 receptors are a key target for treating conditions like substance use disorders, while avoiding the side effects associated with D2 receptor modulation. nih.gov

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play critical roles in regulating lipid and glucose metabolism. They are important therapeutic targets for metabolic disorders. Research has shown that certain indole acetic acid derivatives can function as agonists for PPAR subtypes, particularly PPARγ and PPARδ.

Studies on alkoxyindole-3-acetic acid analogs have identified compounds with potent dual agonistic activity. The biological activity is often assessed using transactivation assays, which measure the ability of a compound to activate the receptor and initiate gene transcription. The potency is expressed as the EC50 value, which is the concentration required to elicit a half-maximal response.

Table 3: PPARγ and PPARδ Agonist Activity of Alkoxyindole-3-acetic Acid Analogs

| Compound | PPARγ Activity (EC50, µM) | PPARδ Activity (EC50, µM) |

|---|---|---|

| Compound 1b | 1.1 | 0.05 |

| Compound 3b | 0.04 | 0.21 |

Data from a study on carbazole (B46965) or phenoxazine-containing alkoxyindole-3-acetic acid analogs.

These results indicate that the indole-3-acetic acid scaffold can be effectively modified to produce potent agonists of both PPARγ and PPARδ. The specific substitutions on the indole ring and the nature of the lipophilic tail are crucial determinants of potency and subtype selectivity.

Estrogen receptors, including the classical nuclear receptor ERα and the G protein-coupled estrogen receptor (GPER), are key targets in the treatment of hormone-dependent cancers, such as breast cancer. The indole nucleus is present in various compounds known to modulate estrogen signaling. For instance, Indole-3-carbinol, a natural product, is known to be a negative regulator of ERα signaling.

More specifically, synthetic indole derivatives have been developed that exhibit antagonistic properties against both ERα and GPER. One such compound, referred to as MIBE (ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]but-2-enoate), has been shown to act as an antagonist ligand for both receptors. It inhibits gene transcription and growth effects that are normally stimulated by estrogens in breast cancer cells. The ability of a single compound to antagonize both ERα and GPER is considered a promising pharmacological strategy, as it could potentially overcome resistance mechanisms that arise from signaling through either receptor alone.

Antioxidant Activity Evaluation

The indole ring possesses inherent electronic properties that allow it to act as a scavenger of free radicals, which are implicated in a wide range of diseases. The antioxidant potential of indole-3-acetic acid derivatives has been evaluated in various in vitro assays.

One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In this test, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance, which is then used to calculate the IC50 value—the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Table 4: DPPH Radical Scavenging Activity of Indole-3-acetic Acid Analogs

| Compound | DPPH Scavenging IC50 (µg/mL) |

|---|---|

| Indole-3-acetic acid | 110.4 |

| 2-(1H-indol-3-yl)-N-(2-hydroxyphenyl)acetamide | 58.2 |

| 2-(1H-indol-3-yl)-N-(4-bromophenyl)acetamide | 76.5 |

| 2-(1H-indol-3-yl)-N-(4-hydroxy-3-methoxyphenyl)acetamide | 44.5 |

| Butylated hydroxyanisole (BHA) (Standard) | 48.6 |

These studies show that while the parent indole-3-acetic acid has modest antioxidant activity, its derivatives, particularly those incorporating phenolic moieties, can exhibit potent free radical scavenging capabilities, sometimes exceeding that of standard antioxidants like BHA. This suggests that the this compound scaffold is a promising template for the development of compounds with significant antioxidant properties.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Free radical scavenging is a key mechanism by which antioxidants exert their protective effects. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to evaluate this activity.

Derivatives of indole-3-acetic acid have demonstrated notable radical scavenging properties. For instance, a series of Schiff base triazoles derived from Indole-3-acetic acid were evaluated for their antioxidant potential. nih.gov In the DPPH free radical scavenging assay, one of the most active compounds in the series showed 32% inhibition at a concentration of 50 μg/mL. nih.gov The scavenging ability is often attributed to the hydrogen-donating capability of the indole nucleus. nih.gov

Studies on various C-3 substituted indole derivatives have been conducted to understand their structure-activity relationships. One study synthesized fifteen indole derivatives and found that a compound featuring a pyrrolidinedithiocarbamate moiety was the most potent radical scavenger, suggesting that the nature of the substituent at the C-3 position significantly influences antioxidant activity. nih.gov The mechanism is believed to involve hydrogen and electron transfer to quench free radicals. nih.gov While these studies focus on the broader class of indole-3-acetic acid derivatives, the findings underscore the potential of the core indole structure in antioxidant applications.

| Compound Type | Assay | Concentration | % Inhibition | Source |

|---|---|---|---|---|

| Schiff base triazole derivative | DPPH | 50 μg/mL | 32% | nih.gov |

| Indole derivative with pyrrolidinedithiocarbamate moiety | DPPH | Not Specified | Most active in the series | nih.gov |

Total Antioxidant Capacity and Reducing Power Assays

Beyond single radical scavenging assays, the total antioxidant capacity (TAC) and reducing power of these compounds are also evaluated to provide a broader picture of their antioxidant profile. These assays measure the ability of a compound to donate electrons.

In the same study on Schiff base triazoles derived from Indole-3-acetic acid, the compounds were also assessed using total antioxidant capacity (TAC) and total reducing power (TRP) assays. One specific derivative, designated as 5b, demonstrated good antioxidant potential in both of these assays, indicating its capacity to act as an effective electron donor. nih.gov Another investigation into C-3 substituted indoles found that a derivative with a pyrrolidinedithiocarbamate group was the most active as a Fe³⁺-Fe²⁺ reducer, further confirming the influence of the C-3 substituent on the reducing power of the indole core. nih.gov

| Compound Type | Assay | Activity | Source |

|---|---|---|---|

| Schiff base triazole derivative (5b) | Total Antioxidant Capacity (TAC) | Good potential | nih.gov |

| Schiff base triazole derivative (5b) | Total Reducing Power (TRP) | Good potential | nih.gov |

| Indole derivative with pyrrolidinedithiocarbamate moiety | Fe³⁺-Fe²⁺ Reducing Power | Most active in the series | nih.gov |

Antimicrobial Efficacy Assessments

The indole nucleus is a common scaffold in molecules exhibiting antimicrobial properties. Derivatives of this compound are part of this broader class of compounds investigated for their potential to combat bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Several studies have explored the antibacterial effects of indole-3-acetic acid derivatives against a spectrum of bacteria. A series of Schiff base triazoles synthesized from indole-3-acetic acid showed activity against various bacterial strains. nih.gov Notably, compounds 5e and 5f displayed a minimum inhibitory concentration (MIC) of 3.12 μg/mL against P. aeruginosa and K. pneumoniae, respectively. nih.gov Another compound, 5e, had a MIC of 3.12 μg/mL against Pseudomonas aeruginosa, which was comparable to the standard ciprofloxacin. nih.gov It was observed that substituents with electron-withdrawing properties, such as -NO₂, -Cl, and -OH, on the aromatic ring significantly impact the antibacterial activity. nih.gov

Other research has shown that many newly synthesized 3-substituted indole derivatives exhibit greater activity against Gram-positive bacteria than Gram-negative bacteria. scirp.org Similarly, indole-3-carboxamide-polyamine conjugates have been evaluated, with some analogues showing broad-spectrum activity. mdpi.com For example, a 5-bromo-substituted indole analogue was particularly notable for its activity against Staphylococcus aureus and Acinetobacter baumannii. mdpi.com

| Compound Type | Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| Schiff base triazole (5e) | P. aeruginosa | 3.12 | nih.gov |

| Schiff base triazole (5f) | K. pneumoniae | 3.12 | nih.gov |

| Schiff base triazoles (5a, 5b) | P. aeruginosa | 12.5 | nih.gov |

| Schiff base triazoles | MRSA | 12.5 | nih.gov |

| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | S. aureus | ≤ 0.28 µM | mdpi.com |

| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | A. baumannii | ≤ 0.28 µM | mdpi.com |

Antifungal Activity

The antifungal potential of indole derivatives has also been investigated. In a study of Schiff base triazoles derived from indole-3-acetic acid, only one compound (5e) demonstrated inhibitory activity against a single fungal strain, indicated by a zone of inhibition greater than 6 mm. nih.gov

Other studies on different classes of indole derivatives have shown more pronounced antifungal effects. For instance, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives showed moderate to pronounced activity against Candida albicans. nih.gov Similarly, some 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated low MIC values against C. albicans. mdpi.com Indole-3-carboxamide-polyamine conjugates were also tested against fungal pathogens, with a 5-bromo-substituted analogue showing notable activity against Cryptococcus neoformans (MIC ≤ 0.28 µM). mdpi.com

Cytotoxicity and Antiproliferative Investigations

The indole scaffold is present in numerous natural and synthetic compounds with anticancer properties. nih.gov Research into derivatives of this compound has explored their effects on the proliferation of various cancer cell lines.

Effects on Cancer Cell Lines (e.g., Human Hepatocellular Carcinoma (HCC) Bel-7402, K562 Leukemia Cells)

The cytotoxic effects of indole derivatives have been tested against a panel of human cancer cells. While specific data on Bel-7402 cells is limited in the provided context, studies on other cell lines, including the K562 leukemia line, offer relevant insights.

One study investigated the antiproliferative effects of an ethyl acetate (B1210297) fraction of Padina australis, which contains various bioactive compounds, against K562 cells. researchgate.net The study found that this fraction inhibited the proliferation of K562 cells, demonstrating its potential as a source of natural anticancer agents. researchgate.net

More directly related, a series of newly synthesized α-indolylacrylates, including Ethyl 2-(1-ethyl-2-methyl-1H-indol-3-yl)acrylate, were screened for their in vitro growth inhibitory potential against the human cervical adenocarcinoma (HeLa) cell line. rsc.org Several of the synthesized compounds showed significant cytotoxicity, with one derivative exhibiting a potent IC₅₀ value of 9.73 μM. rsc.org This highlights that modifications at the 3-position of the ethyl-indole core can lead to potent antiproliferative agents. rsc.org Although not tested on Bel-7402 or K562 cells in this particular study, the findings suggest a promising avenue for developing anticancer drugs based on this scaffold. rsc.org

| Compound Type | Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| Ethyl acetate fraction of P. australis | K562 (Leukemia) | Antiproliferative | Inhibited cell proliferation | researchgate.net |

| α-indolylacrylate derivative (4l) | HeLa (Cervical Cancer) | IC₅₀ | 9.73 μM | rsc.org |

| Ethyl 2-(1-ethyl-2-methyl-1H-indol-3-yl)acrylate | HeLa (Cervical Cancer) | Screened | Showed cytotoxic potential | rsc.org |

Induction of Cellular Apoptosis and Cell Cycle Arrest

Derivatives of indole-3-acetic acid have been a focal point of research for their potential to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle. One such novel indole compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, has been shown to induce apoptosis in colon cancer cells. scielo.brresearchgate.net This pro-apoptotic activity is a critical mechanism for the anti-cancer effects of these compounds. scielo.br

Further studies on other indole derivatives have demonstrated their capability to interfere with the cell cycle, a fundamental process that governs cell division. For instance, certain 2-(thiophen-2-yl)-1H-indole derivatives have been observed to cause cell cycle arrest in human colon cancer cell lines (HCT-116). nih.gov This arrest prevents the cancer cells from progressing through the necessary phases of division, thereby inhibiting tumor growth. nih.gov The ability of these compounds to modulate the cell cycle is often linked to their capacity to induce apoptosis.

The mechanism of action for some of these derivatives involves the regulation of key signaling pathways. For example, the anti-proliferative effects of (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide in colon cancer cells are mediated through the signal transducer and activator of the transcription 1 (STAT1) pathway. scielo.brresearchgate.net

| Compound Class | Cell Line | Observed Effect | Reference |

| Indole Derivative | Colon Cancer Cells | Induction of apoptosis | scielo.brresearchgate.net |

| 2-(thiophen-2-yl)-1H-indole Derivatives | HCT-116 | Cell cycle arrest | nih.gov |

Anti-inflammatory Potential

Indole derivatives are recognized for their significant anti-inflammatory properties. nih.gov The anti-inflammatory action of these compounds is often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation. rdd.edu.iq A notable example is Etodolac, a pyrano-indoleacetic acid derivative, which is used in the treatment of pain and inflammation associated with arthritis. rdd.edu.iq Research has been directed towards synthesizing new derivatives of such compounds to enhance their anti-inflammatory efficacy. rdd.edu.iq

Investigations into a new series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have also revealed significant anti-inflammatory activity. nih.gov The structural modifications of the indole acetic acid core are a promising strategy for the development of new anti-inflammatory agents. nih.gov

| Compound/Derivative | Mechanism/Observation | Reference |

| Etodolac (pyrano-indoleacetic acid derivative) | Inhibition of cyclooxygenase (COX) enzyme | rdd.edu.iq |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives | Significant anti-inflammatory activity | nih.gov |

| General Indole Derivatives | Reported to possess significant pharmacological activities including anti-inflammatory effects | nih.gov |

In Vivo Preclinical Pharmacological Studies (non-human)

Assessment of Anti-inflammatory Effects (e.g., Carrageenan-Induced Paw Edema Model)

The carrageenan-induced paw edema model is a standard and highly reproducible in vivo assay used to screen the acute anti-inflammatory activity of new compounds. researchgate.netresearchgate.net This model involves inducing inflammation in the paw of a rodent by injecting carrageenan, a substance that triggers the release of inflammatory mediators. researchgate.netnih.gov

Derivatives of indole acetic acid have been evaluated using this model. For instance, a study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives (S1–S18) demonstrated their anti-inflammatory effects. The percentage of inhibition of paw edema was measured at different time points after administration of the compounds. Three compounds from this series (S3, S7, and S14) showed particularly significant anti-inflammatory activity when compared to the reference drug, indomethacin. nih.gov

Similarly, new hydrazone derivatives of Etodolac were synthesized and their anti-inflammatory action was confirmed using an egg white-induced paw edema model, which is a similar method to the carrageenan model. rdd.edu.iq

| Compound/Derivative | Model | Key Finding | Reference |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives (S3, S7, S14) | Carrageenan-induced paw edema in rats | Significant anti-inflammatory activity, with up to 63.69% inhibition after 3 hours for the most potent compound. | nih.gov |

| Etodolac hydrazone derivatives | Egg white-induced paw edema in rats | Exhibited anti-inflammatory action comparable to the standard drug, Etodolac. | rdd.edu.iq |

Evaluation in Animal Models of Cancer (e.g., Xenograft Models)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo anti-tumor efficacy of potential new drugs. Several indole derivatives have shown promise in these models.

The compound (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA) has demonstrated potent antitumor activities in both a xenograft tumor model and a murine syngeneic tumor model of colon carcinoma. scielo.brresearchgate.net Treatment with EA was found to significantly inhibit the growth of colon tumors in these animal models. scielo.brresearchgate.net

Furthermore, research into prodrugs of another indole derivative, (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131), has shown oral efficacy in a mouse model of resistant colon cancer. nih.gov A preferred prodrug of A131 exhibited significant tumor growth inhibition when administered orally. nih.gov These studies highlight the potential of indole-based compounds in the development of new cancer therapies.

| Compound/Derivative | Animal Model | Cancer Type | Key Finding | Reference |

| (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA) | Xenograft and syngeneic tumor models | Colon Carcinoma | Significantly inhibited tumor growth. | scielo.brresearchgate.net |

| Prodrug of (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131) | Mouse model of paclitaxel-resistant cancer | Colon Cancer | 76% tumor growth inhibition with oral administration. | nih.gov |

Structure Activity Relationship Sar Studies

Impact of N1-Substitution on Biological Activity

The substituent at the N1 position of the indole (B1671886) ring plays a significant role in modulating the biological activity of indole-3-acetic acid derivatives. This position is a key site for modification to influence how the molecule interacts with its biological targets.

Research into novel inhibitors of the antiapoptotic protein Myeloid cell leukemia-1 (Mcl-1) revealed the importance of the N1-substituent. A novel N-substituted indole scaffold was discovered, and molecular modeling indicated that these compounds interact with key residues of the Mcl-1 protein. nih.gov Modifications at this position, including the introduction of hydrophobic tails, were a central focus of the lead optimization process to enhance binding affinity. nih.gov

In a different context, studies on aldose reductase inhibitors, which are relevant for preventing diabetic complications, highlighted marked differences in activity between 1- and 3-indole acetic acid derivatives. nih.gov Molecular modeling suggested that 1-indole acetic acid, where the acetic acid group is on the nitrogen, forms a stronger electrostatic interaction with the NADP+ cofactor of the enzyme compared to the C3-substituted isomer. nih.gov While this compares positional isomers rather than different N1-alkyl groups, it underscores the electronic and steric importance of the N1 position in receptor or enzyme binding.

Furthermore, in the realm of antioxidant activity, it has been observed that introducing an acetyl group at the nitrogen atom of the indole ring can negatively impact the compound's efficacy. This modification can prohibit the formation of a stable radical, resulting in compounds that are less active than their unsubstituted N1-counterparts like gramine. nih.gov This indicates that the nature of the N1-substituent directly influences the electronic properties of the indole ring system and its ability to participate in radical scavenging mechanisms.

Influence of Side Chain Modifications at the C3 Position

The acetic acid side chain at the C3 position is a hallmark of this compound class and is crucial for its activity. Modifications to this chain, including altering its length, rigidity, and the nature of the carboxylic acid group, have profound effects on biological outcomes.

Lengthening the carboxylic acid side chain has been a common strategy to explore SAR. Derivatives such as indole-3-propionic acid (IPA) and indole-3-butyric acid (IBA) are well-known analogs of indole-3-acetic acid (IAA). nih.gov Studies on plant growth regulation have shown that indole-3-propionic acid derivatives can exhibit inhibitory activity on rape hypocotyl elongation that is superior to that of IAA itself, indicating that the length of the linker between the indole core and the carboxyl group is a key determinant of activity. nih.gov

Replacing the carboxylic acid with a bioisostere, such as an acetamide, is another important modification. A series of indole-3-acetamides were synthesized by coupling indole-3-acetic acid with various substituted anilines to probe their potential as antihyperglycemic agents. researchgate.net This modification converts the acidic carboxyl group into a more neutral amide, which can alter the compound's physicochemical properties and its ability to form hydrogen bonds, leading to significant changes in its interaction with biological targets like the α-amylase enzyme. researchgate.net The findings from these studies demonstrate that the terminal functional group of the C3-side chain is a critical interaction point.

The table below summarizes the α-amylase inhibitory activity of various indole-3-acetamide (B105759) derivatives, highlighting the effect of substitutions on the aniline (B41778) moiety attached to the C3-side chain. researchgate.net

| Compound | Substituent on Aniline Ring | IC₅₀ (µM) against α-amylase |

|---|---|---|

| 1 | 4-Methyl | 2.68 ± 0.08 |

| 2 | 2-Methyl | 2.6 ± 0.12 |

| 3 | 2,4-Dimethyl | 2.5 ± 0.09 |

| 4 | 2,5-Dimethyl | 2.45 ± 0.11 |

| 5 | 2,6-Dimethyl | 2.38 ± 0.1 |

| 6 | 3,4-Dimethyl | 2.4 ± 0.15 |

| 7 | 3,5-Dimethyl | 2.42 ± 0.14 |

| 8 | 4-Methoxy | 2.55 ± 0.05 |

Role of Substituents on Phenyl or Heterocyclic Moieties of Derivatives

Attaching larger phenyl or heterocyclic groups to the indole-3-acetic acid core creates derivatives with expanded chemical space and potential for new biological activities. The substituents on these appended moieties are pivotal for fine-tuning target affinity and selectivity.

One study developed a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives and evaluated their antibacterial activity. nih.gov The SAR analysis revealed that substitutions on the indole ring were critical. For instance, introducing an iodine atom at the 5-position of the indole ring in 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one resulted in a compound with a potent minimum inhibitory concentration (MIC) of 0.98 µg/mL against methicillin-resistant S. aureus (MRSA). nih.gov

In another example, new indole acetic acid sulfonate derivatives were synthesized and tested as inhibitors of ectonucleotidases, enzymes implicated in cancer development. rsc.org These compounds feature a sulfonamide linkage derived from the acetic acid group, with various substituents on the phenyl ring of the sulfonate moiety. The study found that electron-withdrawing groups on this phenyl ring generally enhanced inhibitory activity. For example, the substitution of a fluorine atom at the para position resulted in a potent inhibitor of human ecto-5'-nucleotidase (h-e5′NT), attributed to the electronegative effect of fluorine reducing the enzyme's hydrolytic activity. rsc.org

The table below presents the inhibitory concentrations of these sulfonate derivatives against h-e5′NT. rsc.org

| Compound | Substitution on Phenylsulfonamide Ring | IC₅₀ (µM) against h-e5′NT |

|---|---|---|

| 5a | Unsubstituted | 1.12 ± 0.03 |

| 5b | 2-Fluoro | 0.91 ± 0.01 |

| 5c | 4-Fluoro | 0.37 ± 0.01 |

| 5d | 2-Chloro | 0.85 ± 0.01 |

| 5e | 4-Chloro | 0.41 ± 0.01 |

| 5g | 4-Bromo | 0.32 ± 0.01 |

| 5i | 4-Nitro | 0.61 ± 0.01 |

| 5j | 3-Nitro | 0.81 ± 0.02 |

Similarly, studies on indole-3-carboxamido-polyamine conjugates as antimicrobial agents found that substitutions on the indole ring, such as a 5-bromo group, could yield moderate activity against S. aureus. mdpi.com These examples collectively demonstrate that both the nature and position of substituents on auxiliary aromatic or heterocyclic rings are key variables in the design of potent indole-based compounds.

Identification and Optimization of Pharmacophore Structures

Pharmacophore modeling is a crucial tool for understanding the essential structural features required for a molecule's biological activity and for guiding the design of new, more potent analogs. For indole-3-acetic acid derivatives, these models help to distill complex SAR data into a three-dimensional arrangement of essential chemical features.

In the development of ectonucleotidase inhibitors, the primary pharmacophore was identified as consisting of the indole ring, a carboxamide group, and a sulfonate group. rsc.org This core structure was responsible for the baseline inhibitory activity, while specific substitutions on an attached phenyl ring were shown to modulate this potency. Molecular docking studies further refined this model by revealing favorable interactions between the inhibitors and key amino acid residues in the enzyme's active site, providing a structural basis for the observed SAR. researchgate.net

For auxin activity, quantitative structure-activity relationship (QSAR) studies and molecular modeling have been used to identify which molecular descriptors are most relevant. unicamp.br These models consider properties like conformational flexibility, particularly the torsion angles of the acetic acid side chain relative to the indole ring, and the electronic effects of substituents on the ring. unicamp.br

Similarly, molecular modeling of indole derivatives as aldose reductase inhibitors helped to explain their inhibitory efficacy. The calculations showed that the more effective inhibitors were able to establish stronger electrostatic interactions with the enzyme-NADP+ complex, highlighting the importance of specific electrostatic and steric features in the pharmacophore. nih.gov The integration of SAR data with computational modeling provides a powerful, iterative approach to optimize lead compounds by ensuring that new designs retain or enhance the key pharmacophoric features required for potent and selective biological activity.

Mechanistic Investigations of Biological Activity

Molecular Target Identification and Validation

Specific molecular targets for 2-(1-ethyl-1H-indol-3-yl)acetic acid have not been identified or validated in the existing scientific literature.

Signal Transduction Pathway Modulation

There is no available research demonstrating that this compound modulates signal transduction pathways, including the activation of NOX4/SIRT3, p38 Mitogen-Activated Protein Kinases, or c-Jun N-Terminal Kinases.

Enzyme Kinetic Analysis

No studies detailing the enzyme kinetics, such as competitive or uncompetitive inhibition, for this compound are publicly available.

Computational and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. This method is instrumental in understanding the structural basis of molecular recognition and can elucidate the interactions driving the biological activity of a compound.

A comprehensive review of scientific literature and databases did not yield specific molecular docking studies detailing the binding interactions between 2-(1-ethyl-1H-indol-3-yl)acetic acid and particular enzyme targets. While research exists on the docking of parent indole (B1671886) compounds and other derivatives with various enzymes, studies focusing explicitly on the N-ethyl substituted variant are not publicly available at present. researchgate.netajchem-a.comfrontiersin.orgnih.gov Therefore, detailed information regarding its binding affinity, specific hydrogen bonds, or hydrophobic interactions with enzyme active sites remains to be elucidated.

Similar to enzyme-focused studies, there is a lack of specific molecular docking research in the available scientific literature that characterizes the binding interactions of this compound with specific biological receptors. nih.govmdpi.com Computational analyses are essential for predicting the binding mode and affinity of this compound for various receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, but such dedicated studies have not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. mdpi.com These models are used to predict the activity of new, untested compounds and to guide the design of molecules with enhanced potency or desired properties.

A search of the current scientific literature reveals no published QSAR models specifically developed for or including this compound. Although QSAR studies have been conducted on broader classes of indole derivatives or related heterocyclic compounds, a specific model that mathematically describes the structural requirements for the activity of this particular compound is not available. researchgate.netsemanticscholar.orgnih.govsemanticscholar.org

In Silico Pharmacokinetic and Drug-likeness Prediction (e.g., SwissADME, Lipinski's Rule of Five)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. srce.hrresearchgate.netnih.gov Web-based platforms like SwissADME provide rapid predictions of physicochemical properties, pharmacokinetics, and drug-likeness based on a compound's chemical structure. nih.govresearchgate.net The following data for this compound was generated using the SwissADME tool. swissadme.chswissadme.ch

The analysis begins with an evaluation of the compound's physicochemical properties and its adherence to established drug-likeness rules, most notably Lipinski's Rule of Five. wikipedia.orgdrugbank.comtiu.edu.iqunits.it This rule suggests that orally active drugs generally possess certain molecular properties that favor good absorption and permeation. wikipedia.org An orally active drug should generally have no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5. wikipedia.org

Table 1: Physicochemical Properties and Lipinski's Rule Evaluation

| Parameter | Value | Lipinski's Rule (Limit) | Violation |

|---|---|---|---|

| Molecular Weight | 203.24 g/mol | < 500 | No |

| H-Bond Donors | 1 | ≤ 5 | No |

| H-Bond Acceptors | 3 | ≤ 10 | No |

| Consensus Log P o/w | 2.29 | ≤ 5 | No |

| Total Violations | 0 |

The compound this compound shows zero violations of Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability.

Further in silico analysis provides predictions on its pharmacokinetic properties, including absorption, distribution, and metabolism.

Table 2: Predicted Pharmacokinetic Properties

| ADME Parameter | Prediction |

|---|---|

| Absorption | |

| GI Absorption | High |

| Distribution | |

| BBB Permeant | Yes |

| P-gp Substrate | No |

| Metabolism | |

| CYP1A2 inhibitor | Yes |

| CYP2C19 inhibitor | Yes |

| CYP2C9 inhibitor | Yes |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | No |

The predictions indicate that this compound is likely to have high gastrointestinal absorption and the potential to cross the blood-brain barrier (BBB). The model also predicts it is not a substrate for P-glycoprotein (P-gp), an efflux pump that can limit drug distribution. However, the compound is predicted to be an inhibitor of several key cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C19, and CYP2C9), which could indicate a potential for drug-drug interactions.

Finally, a summary of various drug-likeness and medicinal chemistry parameters provides a holistic view of the compound's potential as a therapeutic agent.

Table 3: Drug-Likeness and Medicinal Chemistry Predictions

| Model/Parameter | Prediction/Value |

|---|---|

| Drug-Likeness | |

| Lipinski | Yes (0 violations) |

| Ghose Filter | Yes |

| Veber Rule | Yes |

| Egan Rule | Yes |

| Muegge Rule | Yes |

| Bioavailability Score | 0.55 |

| Medicinal Chemistry | |

| PAINS Alert | 0 alerts |

| Brenk Alert | 0 alerts |

| Lead-likeness | Yes (0 violations) |

| Synthetic Accessibility | 2.39 (Easy) |

Metabolic Studies and Biotransformation Non Human Systems

Endogenous Metabolic Pathways of Indole (B1671886) Acetic Acids (e.g., Tryptophan Metabolism in Mammals)

In mammals, indole-3-acetic acid (IAA) is a known catabolite of the essential amino acid tryptophan. frontiersin.org The production of IAA is largely dependent on dietary intake of tryptophan from sources like dairy, eggs, and meat. biocrates.com While the vast majority of ingested tryptophan is metabolized through the kynurenine (B1673888) pathway, a smaller portion is converted into other metabolites, including indole derivatives like IAA. biocrates.com

Mammalian cells can produce IAA endogenously from tryptophan. One identified pathway involves the enzyme Interleukin-4-induced 1 (IL4I1), an L-amino acid oxidase. nih.govwikipedia.org This enzyme catalyzes the conversion of tryptophan to indole-3-pyruvic acid, which is then further metabolized to form indole-3-acetic acid. biocrates.comnih.gov This demonstrates a host-driven mechanism for IAA synthesis, independent of microbial activity. nih.gov Another significant endogenous pathway involves the metabolism of tryptophan to serotonin (B10506), which is subsequently metabolized by enzymes like monoamine oxidase to form 5-hydroxyindoleacetic acid (5-HIAA), a structurally related indole acetic acid. youtube.com

| Pathway | Key Precursor | Key Enzyme(s) | Primary End Product(s) | Reference |

|---|---|---|---|---|

| Kynurenine Pathway | Tryptophan | Indoleamine 2,3-dioxygenase 1 (IDO1) | Kynurenine | biocrates.com |

| Indole Pyruvate Pathway | Tryptophan | Interleukin-4-induced 1 (IL4I1) | Indole-3-acetic acid (IAA), Indole-3-carboxaldehyde (IAld) | nih.gov |

| Serotonin Pathway | Tryptophan | Tryptophan hydroxylase, Monoamine oxidase (MAO) | Serotonin, 5-Hydroxyindoleacetic acid (5-HIAA) | biocrates.comyoutube.com |

Microbial Biotransformation (e.g., by Gut Bacteria)

The gut microbiota plays a predominant role in the biotransformation of dietary tryptophan into various indole derivatives, including IAA. biocrates.comtandfonline.com It is estimated that a significant portion of the circulating IAA in mammals originates from this microbial metabolism. wikipedia.org Various bacterial species residing in the gut possess the enzymatic machinery to convert tryptophan into IAA through several distinct pathways.

Key bacterial genera involved in this biotransformation include Clostridium, Bacteroides, and Bifidobacterium. frontiersin.org These bacteria utilize enzymes such as tryptophan 2-monooxygenase to convert tryptophan into indole-3-acetamide (B105759), a direct precursor to IAA. frontiersin.org Other common microbial pathways proceed via intermediates like indole pyruvic acid and indole acetaldehyde. biocrates.com

The composition of the gut microbiome can significantly influence the levels of IAA produced. Studies have identified specific bacterial species associated with varying plasma concentrations of IAA. For example, in one study, the presence of Bacteroides thetaiotaomicron and Fusobacterium varium was correlated with higher IAA levels, whereas species like Bacteroides clarus and Alistipes shahii were associated with lower IAA concentrations. mdpi.com In ruminants, certain anaerobic bacteria such as Ruminococcus albus have been shown to utilize IAA for the synthesis of tryptophan, indicating a reversible biotransformation pathway in some microbial ecosystems. nih.gov

| IAA Level Association | Bacterial Species | Reference |

|---|---|---|

| Enriched in High-IAA Individuals | Bacteroides thetaiotaomicron | mdpi.com |

| Fusobacterium varium | mdpi.com | |

| Enriched in Low-IAA Individuals | Bacteroides clarus | mdpi.com |

| Bacteroides coprocola | mdpi.com | |

| Bacteroides massiliensis | mdpi.com | |

| Alistipes shahii | mdpi.com |

Enzyme-Mediated Metabolism (e.g., Monoamine Oxidase A (MAO-A))

The metabolism of indole acetic acids and related indoleamines is governed by specific enzymes from both host and microbial sources. In the microbial synthesis of IAA from tryptophan, enzymes like tryptophanase, decarboxylases, and tryptophan 2-monooxygenase are crucial. frontiersin.orgbiocrates.com

Within the host, the degradation of indole-containing compounds is also an enzyme-mediated process. A prominent example is the role of Monoamine Oxidase (MAO), particularly MAO-A, in the metabolism of indoleamines. youtube.com MAO-A catalyzes the oxidative deamination of serotonin (5-hydroxytryptamine), converting it into 5-hydroxyindoleacetaldehyde. This intermediate is then rapidly oxidized by aldehyde dehydrogenase to form the final metabolite, 5-hydroxyindoleacetic acid (5-HIAA). youtube.com This pathway is a primary route for the clearance and degradation of serotonin in the body. While this describes the metabolism of a hydroxylated indole acetic acid, it highlights the central role of enzymes like MAO in the biotransformation of indole-based signaling molecules.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Advanced 2-(1-ethyl-1H-indol-3-yl)acetic acid Derivatives

The core structure of this compound offers multiple points for chemical modification to generate advanced derivatives with potentially enhanced or novel properties. Future design strategies will likely focus on systematic modifications of the indole (B1671886) ring, the acetic acid side chain, and the N-1 ethyl group.

Indole Ring Substitution: The aromatic core of the indole can be substituted at various positions (e.g., 4, 5, 6, and 7) with a range of functional groups. Introducing electron-withdrawing groups (such as halogens or nitro groups) or electron-donating groups (such as methoxy (B1213986) or hydroxyl groups) can significantly alter the molecule's electronic profile, influencing its binding affinity to biological targets. nih.gov For instance, the synthesis of halogenated or methoxylated indole derivatives has been shown to enhance anti-inflammatory and antimicrobial activities in related compounds. nih.govnih.gov

Side Chain Modification: The carboxylic acid moiety is a key feature for modification. It can be converted into esters, amides, or hydrazides to modulate polarity, bioavailability, and interaction with target proteins. researchgate.netresearchgate.net Coupling the carboxylic acid with various amines or amino acids can create peptidomimetic structures, potentially targeting protein-protein interactions. Furthermore, α-substitution on the acetic acid chain can introduce chirality and steric bulk, leading to more specific biological activities, a strategy that has been successfully employed for other indole-3-acetic acid analogs to create herbicides. nih.gov

N-1 Position Analogs: While the parent compound features an ethyl group, synthesizing a library of derivatives with varying alkyl or aryl substituents at the N-1 position could fine-tune lipophilicity and steric interactions. This position is crucial for modulating interactions within the binding pockets of target enzymes or receptors.

Synthetic approaches to these derivatives would leverage established indole chemistry. For example, N-alkylation of an indole-3-acetic ester precursor is a common strategy. mdpi.com Subsequent modifications, such as Friedel-Crafts acylation on the indole ring or standard coupling reactions (e.g., using DCC/DMAP or EDC/HOBt) for the carboxylic acid, can be employed to build molecular diversity. derpharmachemica.comnih.gov

| Modification Site | Synthetic Strategy | Potential Derivatives | Rationale |

| Indole Ring (C4-C7) | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | Halo-, nitro-, or methoxy-substituted derivatives | Modulate electronic properties and target binding. |

| Acetic Acid Side Chain | Amide/Ester Formation, α-Alkylation | Amides, esters, peptidomimetics, α-alkyl/aryl acids | Improve pharmacokinetic properties and target specificity. nih.govderpharmachemica.com |

| N-1 Position | N-Alkylation of Indole Precursor | Derivatives with different alkyl, benzyl, or aryl groups | Fine-tune lipophilicity and steric interactions. |

Exploration of Novel Biological Targets and Therapeutic Applications

While the parent compound's biological profile is not extensively detailed, derivatives of the closely related indole-3-acetic acid have shown a wide range of activities, suggesting promising avenues for this compound.

Antimicrobial Agents: The indole nucleus is a core component of many antimicrobial agents. derpharmachemica.com Future research could involve screening derivatives of this compound against a panel of pathogenic bacteria, including multidrug-resistant strains like MRSA and Mycobacterium tuberculosis. nih.gov The mechanism could involve the inhibition of essential bacterial enzymes or disruption of biofilm formation. nih.gov

Anti-inflammatory and Analgesic Potential: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as Indomethacin and Etodolac, are indole-3-acetic acid derivatives that function by inhibiting cyclooxygenase (COX) enzymes. nih.govderpharmachemica.com Advanced derivatives of this compound could be designed and tested for selective COX-2 inhibition, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

Anticancer Therapeutics: The indole scaffold is present in numerous anticancer drugs. mdpi.com Derivatives could be evaluated for their antiproliferative activity against various cancer cell lines. nih.gov Potential mechanisms of action to investigate include the inhibition of tubulin polymerization, a target for vinca (B1221190) alkaloids, or the modulation of signaling pathways critical for cancer cell growth and survival. researchgate.net Furthermore, some indole-3-acetic acid derivatives have been explored as pro-drugs in targeted cancer therapy, where their activation by specific enzymes like horseradish peroxidase leads to cytotoxic species. researchgate.net

Herbicidal Applications: Natural auxin, indole-3-acetic acid, regulates plant growth. nih.gov Synthetic auxins are used as herbicides. Derivatives of this compound could be explored as novel herbicides, potentially targeting the auxin receptor TIR1 protein, which is involved in tagging proteins for degradation. nih.gov

| Potential Application | Biological Target/Mechanism | Rationale/Supporting Evidence |

| Antimicrobial | Bacterial enzymes, Biofilm formation | Indole nucleus is a common scaffold in antimicrobials; activity against MRSA and M. tuberculosis seen in related compounds. nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Indomethacin and Etodolac are indole-based NSAIDs; potential for selective COX-2 inhibitors. nih.gov |

| Anticancer | Tubulin polymerization, Kinase inhibition | Indole is a privileged scaffold in oncology; potential for novel antiproliferative agents. mdpi.comresearchgate.net |

| Herbicidal | Auxin receptor TIR1 | Synthetic auxins are effective herbicides; modification of the indole-3-acetic acid structure can confer potent herbicidal activity. nih.gov |

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a complex biological system. mskcc.org this compound can serve as a scaffold for creating such probes.

The development process involves designing derivatives that retain affinity for a chosen biological target while incorporating a reporter tag or a reactive group. mdpi.com

Fluorescent Probes: By attaching a fluorescent dye (e.g., fluorescein (B123965) or rhodamine) to a non-critical position of the molecule, researchers can visualize the localization of the target protein within cells using microscopy or flow cytometry. mskcc.org

Biotinylated Probes: Incorporating a biotin (B1667282) tag allows for affinity purification of the target protein and its binding partners from cell lysates. The captured proteins can then be identified using mass spectrometry, a technique known as affinity purification-mass spectrometry (AP-MS). mskcc.orgmdpi.com

Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for irreversible labeling and easier identification of the direct binding target.

These chemical tools are invaluable for target validation and for elucidating the mechanism of action of bioactive compounds derived from the this compound scaffold. mskcc.orgmdpi.com

Advanced Preclinical Development Considerations

Should derivatives of this compound demonstrate significant therapeutic potential, they would need to undergo rigorous preclinical evaluation. This stage assesses the drug-like properties of a compound before it can be considered for clinical trials.

Pharmacokinetic Profiling: Key pharmacokinetic parameters—absorption, distribution, metabolism, and excretion (ADME)—must be characterized. Studies would investigate the compound's stability in plasma and liver microsomes, its permeability across cell membranes (e.g., using Caco-2 cell assays), and its metabolic fate, identifying major metabolites. The goal is to develop derivatives with favorable properties, such as good oral bioavailability and an appropriate half-life.

In Vivo Efficacy Models: The therapeutic efficacy of lead compounds must be confirmed in relevant animal models of the targeted disease. For example, potential anti-inflammatory derivatives would be tested in rodent models of arthritis or inflammation, while anticancer candidates would be evaluated in tumor xenograft models.

Formulation Development: Developing a stable formulation that ensures consistent delivery of the active compound is crucial. For orally administered drugs, this involves creating tablets or capsules with appropriate excipients to ensure proper dissolution and absorption.

Successful navigation of these preclinical stages is essential for translating a promising chemical compound into a viable therapeutic candidate.

Q & A

Basic: What synthetic routes are commonly used to prepare 2-(1-ethyl-1H-indol-3-yl)acetic acid?

Answer:

A standard method involves alkylation and acylation of indole derivatives. For example, the ethyl group can be introduced via alkylation of indole using ethyl halides in the presence of a base (e.g., NaH or KOH). Subsequent acylation with acetic anhydride or chloroacetic acid under reflux conditions with a catalyst (e.g., pyridine or DMAP) yields the target compound. Optimization of reaction time, temperature, and solvent polarity (e.g., DMF or THF) is critical for yield improvement. Purification typically involves column chromatography or recrystallization .

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:

A combination of FT-IR (to confirm carboxylic acid and indole NH/CH stretches), NMR (¹H and ¹³C for substituent positioning and ethyl group confirmation), and mass spectrometry (HRMS for molecular ion validation) is essential. For advanced analysis, FT-Raman and X-ray crystallography (if crystalline) provide detailed structural insights. Theoretical calculations (e.g., DFT) can validate experimental spectral data .

Advanced: How can synthesis yield be optimized for industrial-scale production?

Answer:

Scale-up requires continuous-flow reactors to enhance reaction control and reproducibility. Parameters like temperature (80–120°C), pressure (1–3 bar), and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling steps) should be systematically tested. Process analytical technology (PAT) tools, such as in-line FTIR monitoring, enable real-time optimization. Solvent recycling and green chemistry principles (e.g., using water or ethanol) improve sustainability .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

Contradictions often arise from assay variability (e.g., cell line differences or concentration ranges). To resolve this:

- Use standardized in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines.

- Perform structure-activity relationship (SAR) studies to isolate the impact of the ethyl and acetic acid groups.

- Validate findings with in vivo models and compare against structurally similar compounds (e.g., indole-3-acetic acid derivatives) .

Basic: What safety protocols are essential for handling this compound?

Answer:

Wear PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols. Store in a cool (<25°C), dry place away from oxidizers. Emergency measures include immediate flushing with water for eye/skin exposure and consulting safety data sheets (SDS) for spill management. Note: Regulatory classifications may vary; verify with local guidelines .

Advanced: Which computational methods predict the compound’s reactivity and electronic properties?

Answer:

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess stability in biological matrices. Software like Gaussian or ORCA, paired with solvent models (e.g., PCM), enhances accuracy .

Basic: What biological activities are reported for related indole acetic acid derivatives?

Answer:

Structural analogs exhibit antimicrobial (via membrane disruption), anticancer (apoptosis induction), and plant growth-regulating properties. The ethyl group may enhance lipophilicity, improving cell membrane penetration. Comparative studies suggest substituent position (e.g., 1-ethyl vs. 1-methyl) significantly impacts activity .

Advanced: How can contradictory spectroscopic data be resolved?

Answer:

Contradictions may stem from tautomerism or solvent effects. Resolve by:

- Recording spectra in deuterated solvents (e.g., DMSO-d₆ or CDCl₃).

- Cross-validating with 2D NMR (COSY, HSQC) to assign coupling patterns.

- Comparing experimental data with theoretical spectra from DFT-optimized geometries .

Basic: What are the stability considerations for long-term storage?

Answer:

Store in amber glass vials under inert gas (N₂ or Ar) to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis. Monitor degradation via periodic HPLC analysis. Avoid exposure to UV light, which may induce photodegradation of the indole ring .

Advanced: What strategies enable functionalization of the indole core for novel derivatives?

Answer:

- Electrophilic substitution : Introduce halogens at the 5-position using NBS or I₂.

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids for biaryl derivatives.

- Reductive alkylation : Add substituents to the nitrogen using aldehydes/ketones and NaBH₃CN.

Screen catalysts (e.g., Pd/Cu systems) and optimize reaction conditions (pH, solvent) for regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.